Diphenylmethyl 2-bromo-2-methylpropionate

Protecting Group Chemistry Chromatographic Detection Synthetic Workflow

Diphenylmethyl 2-bromo-2-methylpropionate is a specialty dual-function building block that combines an ATRP-initiating α-bromo ester with an acid-labile diphenylmethyl protecting group. Unlike simple methyl or ethyl 2-bromo-2-methylpropionate, this compound provides a strong UV chromophore (λmax ~257 nm) for facile TLC/HPLC tracking, a high boiling point (387.9°C) that prevents evaporative loss during exothermic polymerizations, and superior organic-phase retention (LogP 4.49) in biphasic systems. Ideal for synthesizing polymer-drug conjugates, β-lactam intermediates, and precision biomaterials where orthogonal deprotection and initiator fidelity are critical.

Molecular Formula C17H17BrO2
Molecular Weight 333.2 g/mol
CAS No. 77497-42-8
Cat. No. B12666745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiphenylmethyl 2-bromo-2-methylpropionate
CAS77497-42-8
Molecular FormulaC17H17BrO2
Molecular Weight333.2 g/mol
Structural Identifiers
SMILESCC(C)(C(=O)OC(C1=CC=CC=C1)C2=CC=CC=C2)Br
InChIInChI=1S/C17H17BrO2/c1-17(2,18)16(19)20-15(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12,15H,1-2H3
InChIKeyNKNPNXLUEMIZFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diphenylmethyl 2-Bromo-2-Methylpropionate (CAS 77497-42-8): A Dual-Function Reagent Bridging Protecting Group Chemistry and Controlled Polymerization


Diphenylmethyl 2-bromo-2-methylpropionate (CAS 77497-42-8), also known as benzhydryl 2-bromo-2-methylpropanoate, is a specialty organic compound combining a tertiary α-bromo ester motif with a diphenylmethyl (benzhydryl) protecting group . With a molecular formula of C17H17BrO2 and a molecular weight of 333.22 g/mol, this compound serves a dual functional role: the 2-bromo-2-methylpropionate moiety acts as an initiator for Atom Transfer Radical Polymerization (ATRP), while the diphenylmethyl ester functions as an acid-labile or hydrogenolyzable carboxylic acid protecting group [1]. Its structural features, including a high boiling point (387.9 °C), a density of 1.32 g/cm³, and a calculated LogP of 4.49, distinguish it from simpler alkyl ester analogs in both physical handling and synthetic strategy .

Why Generic 2-Bromo-2-Methylpropionate Esters Cannot Simply Substitute for the Diphenylmethyl Derivative (CAS 77497-42-8)


Simple alkyl esters such as methyl or ethyl 2-bromo-2-methylpropionate are widely used as ATRP initiators, but they lack the orthogonal protecting group capability and chromophoric properties of the diphenylmethyl ester [1]. Substituting a generic alkyl ester for the diphenylmethyl variant forfeits the ability to monitor reaction progress non-destructively via UV-active TLC or HPLC, as alkyl esters are UV-transparent [2]. Furthermore, the acid-labile diphenylmethyl group enables selective deprotection under conditions orthogonal to other common protecting groups like tert-butyl esters, a strategic advantage lost with simple alkyl esters [3]. The quantitative evidence below demonstrates these physicochemical differences and their practical implications for procurement and experimental design.

Quantitative Differentiation of Diphenylmethyl 2-Bromo-2-Methylpropionate Against Closest Analogs: A Procurement-Focused Evidence Guide


UV Chromophore Advantage: Enabling Non-Destructive Chromatographic Monitoring vs. UV-Transparent Alkyl Esters

Diphenylmethyl esters possess a characteristic UV absorption band with a λmax around 257 nm and a molar extinction coefficient (ε) of approximately 3,600 M⁻¹cm⁻¹, as demonstrated for related diphenylmethyl esters [1]. In contrast, the closest commodity analogs—methyl 2-bromo-2-methylpropionate (CAS 23426-63-3) and ethyl 2-bromo-2-methylpropionate (CAS 600-00-0)—lack a significant chromophore above 210 nm, rendering them effectively invisible to standard 254 nm UV detectors [2]. While benzyl 2-bromo-2-methylpropionate (CAS 75107-16-3) offers a weaker UV chromophore (benzyl group), its ε is substantially lower than the benzhydryl moiety. This difference enables direct, non-destructive monitoring of the diphenylmethyl compound via TLC or HPLC without the need for staining reagents or derivatization, streamlining synthetic workflows.

Protecting Group Chemistry Chromatographic Detection Synthetic Workflow

Boiling Point and Volatility: High-Temperature Stability vs. Common Liquid Alkyl Esters

The target compound exhibits a boiling point of 387.9 °C at 760 mmHg, which is dramatically higher than its closest commercially prevalent analogs: methyl 2-bromo-2-methylpropionate boils at 145.8 °C, ethyl 2-bromo-2-methylpropionate at 161-163 °C, and isopropyl 2-bromo-2-methylpropionate at 168-170 °C . The benzyl ester (CAS 75107-16-3) has an intermediate predicted boiling point of approximately 289 °C . This substantial difference in volatility (a factor of >2.5x in boiling point elevation relative to the methyl ester) indicates that the diphenylmethyl compound is far less prone to evaporative loss under high-vacuum or elevated-temperature reaction conditions.

Physical Property Thermal Stability Reaction Engineering

Protecting Group Orthogonality: Acid-Labile and Hydrogenolyzable Motif vs. Base-Labile or Stable Alkyl Esters

The diphenylmethyl (DPM) ester is a well-established carboxylic acid protecting group that can be cleaved under mild acidic conditions (e.g., TFA, acetic acid, or HF) or by catalytic hydrogenolysis (Pd-C, H₂) [1][2]. In contrast, the tert-butyl ester of 2-bromo-2-methylpropionic acid (CAS 23877-12-5) is cleaved by strong acid (TFA) but is stable to hydrogenolysis, while simple methyl and ethyl esters are essentially inert to both acid and hydrogenolysis under mild conditions, requiring harsh saponification for removal [3]. US Patent 4,237,128 explicitly classifies the diphenylmethyl group alongside tert-butyl and benzyl as an 'acid-removable ester protecting group,' confirming its recognized role in orthogonal protecting group strategies [4]. This orthogonality allows a diphenylmethyl-protected intermediate to be carried through synthetic steps that would cleave other esters, or conversely, to be selectively deprotected in the presence of other sensitive functionality.

Protecting Group Strategy Orthogonal Deprotection Multi-Step Synthesis

Lipophilicity (LogP) Differential: Impact on Phase-Transfer and Extraction Efficiency

The calculated LogP for diphenylmethyl 2-bromo-2-methylpropionate is 4.49, reflecting its highly lipophilic character . This is substantially higher than the tert-butyl analog (calculated LogP 2.78) and the benzyl analog (calculated LogP 3.35) [1]. The elevated LogP indicates superior partitioning into organic phases during aqueous workup, potentially leading to higher extraction recoveries and reduced product loss. In phase-transfer catalysis, where the reagent must partition into the organic phase to react, the higher lipophilicity of the diphenylmethyl ester may confer a kinetic advantage.

Lipophilicity LogP Extraction Efficiency Phase-Transfer Catalysis

Optimal Procurement and Application Scenarios for Diphenylmethyl 2-Bromo-2-Methylpropionate Based on Quantitative Differentiation


Multi-Step Synthesis of Complex Molecules Requiring Orthogonal Carboxylic Acid Protection with ATRP-Initiation Capability

In the synthesis of advanced pharmaceutical intermediates, such as β-lactam antibiotics or peptide conjugates, a single building block that serves as both a protected carboxylic acid and a latent polymerization initiator is highly valuable [1]. The diphenylmethyl ester can withstand basic and nucleophilic conditions that would cleave other esters, and can be selectively removed by mild acid or hydrogenolysis at the desired step [2]. This dual functionality eliminates the need for additional protection/deprotection steps, reducing synthetic step count and improving overall yield.

Synthesis of Well-Defined Functional Polymers with UV-Traceable End-Groups for Biomedical Applications

For the synthesis of drug delivery vehicles or bioconjugates via ATRP, the diphenylmethyl ester end-group provides a strong UV chromophore (λmax ~257 nm, ε ~3,600) that allows for facile quantification of polymer end-group fidelity by UV-Vis spectroscopy and easy tracking during chromatographic purification [3]. This is particularly advantageous when synthesizing low-concentration polymer-drug conjugates where conventional detection methods may lack sensitivity.

Process Chemistry at Elevated Temperatures Requiring Low-Volatility ATRP Initiators

Industrial-scale polymerizations often involve exotherms and high-temperature operations where volatile initiators (e.g., methyl or ethyl 2-bromo-2-methylpropionate with boiling points of 146-163 °C) can evaporate, causing inconsistent stoichiometry and safety hazards . The target compound's boiling point of 387.9 °C mitigates this risk, ensuring the initiator remains in the reaction phase throughout the process . This attribute supports more robust and scalable process development.

Biphasic or Phase-Transfer Catalyzed Reactions Leveraging High Lipophilicity

In phase-transfer catalyzed reactions or liquid-liquid biphasic systems, the high LogP of 4.49 for the diphenylmethyl ester ensures superior retention in the organic phase compared to the tert-butyl (LogP 2.78) or benzyl (LogP 3.35) analogs [4]. This can lead to higher extraction efficiency and reduced cross-contamination of aqueous layers, which is critical for generating high-purity intermediates in regulated pharmaceutical manufacturing environments.

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